molecular formula C21H36NNa2O4P B12041292 S32826 disodium

S32826 disodium

Cat. No.: B12041292
M. Wt: 443.5 g/mol
InChI Key: LPESGHKFBOKCSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S32826 disodium involves the reaction of [4-(Tetradecanoylamino)benzyl]phosphonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

S32826 disodium primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphonic acid derivatives and their corresponding salts .

Scientific Research Applications

S32826 disodium has a wide range of scientific research applications:

Mechanism of Action

S32826 disodium exerts its effects by inhibiting autotaxin, an enzyme that catalyzes the conversion of lyso-phosphatidylcholine to lyso-phosphatidic acid. This inhibition reduces the levels of lyso-phosphatidic acid, a molecule involved in various cellular processes, including cell motility and growth. The compound binds to the active site of autotaxin, preventing its enzymatic activity and subsequent production of lyso-phosphatidic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S32826 disodium stands out due to its high potency as an autotaxin inhibitor, with an IC50 value in the nanomolar range. This makes it one of the most effective inhibitors of autotaxin reported to date. Its unique structure, featuring a tetradecanoylamino group, contributes to its strong binding affinity and specificity for autotaxin .

Properties

Molecular Formula

C21H36NNa2O4P

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;

InChI Key

LPESGHKFBOKCSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na]

Origin of Product

United States

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